molecular formula C9H7BrO4 B179964 5-Bromo-2-(carboxymethyl)benzoic acid CAS No. 19725-82-7

5-Bromo-2-(carboxymethyl)benzoic acid

Cat. No. B179964
CAS RN: 19725-82-7
M. Wt: 259.05 g/mol
InChI Key: VFYONOBJKYTLNC-UHFFFAOYSA-N
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Description

5-Bromo-2-(carboxymethyl)benzoic acid is a chemical compound with the molecular weight of 259.06 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 5-Bromo-2-(carboxymethyl)benzoic acid involves heating (4-Bromo-phenyl)-acetic acid in thionyl chloride, followed by a reaction with lead thiocyanate in benzene . The reaction mixture is then heated to reflux for 12 hours . The resulting product is filtered, and the precipitate is collected and suspended in ethyl acetate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(carboxymethyl)benzoic acid is represented by the InChI code 1S/C9H7BrO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

5-Bromo-2-(carboxymethyl)benzoic acid is a powder with a melting point of 214-216°C .

Scientific Research Applications

Industrial Process Scale-Up

  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , a key intermediate for synthesizing a family of SGLT2 inhibitors for diabetes therapy, was effectively prepared using dimethyl terephthalate as the starting material. This process demonstrates scalability and significant cost reduction in pharmaceutical manufacturing (Zhang et al., 2022).

Biological Activity Studies

  • The synthesis of a Cd(II) complex derived from an azo ligand including 5-Bromo-2-(carboxymethyl)benzoic acid, showed potential antifungal and antibacterial activities against A. Niger, S. Aurores, and E. Coli (Jaber, Kyhoiesh, & Jawad, 2021).

Structural Chemistry

  • In a study examining the crystal structure of 2-Amino-5-bromopyridine-benzoic acid , it was found that the carboxyl group of the benzoic acid molecule is twisted away from the attached ring, forming a two-dimensional network via hydrogen bonds (Hemamalini & Fun, 2010).

Nanostructure Self-Assembly

  • A study on 5-bromo-2-hexadecyloxy-benzoic acid (5-BHBA) revealed that its two-dimensional self-assembly varies significantly depending on the solvent used, due to the intermolecular halogen and hydrogen bonds. This finding provides insights into inducing nanostructures at the liquid-solid interface (Wu et al., 2017).

Halogen Bonding in Molecular Structures

  • Research on 4-bromo-3,5-di(methoxy)benzoic acid highlighted the presence of type II Br … Br interactions and Br … π and weak H-bonding interactions, contributing to our understanding of molecular interactions in benzoic acid derivatives (Raffo et al., 2016).

Synthesis and Drug Discovery

  • A study on the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide indicated potential antibacterial and antifungal activities, thus contributing to drug discovery research (Mehta, 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance is recommended .

properties

IUPAC Name

5-bromo-2-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYONOBJKYTLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442837
Record name 5-bromo-2-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(carboxymethyl)benzoic acid

CAS RN

19725-82-7
Record name 4-Bromo-2-carboxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19725-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-(carboxymethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(carboxymethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-carboxy-4-nitrophenylacetic acid (described by H. E. Ungnade et al., J. Org. Chem., 10, 533 (1945), 50 g, 0.22 mol) and 5% palladium on carbon (5 g) is rapidly stirred under an atmosphere of hydrogen until the nitro group is reduced. Water (300 ml) is added and the mixture is warmed to dissolve the precipitate. The mixture is filtered through diatomaceous earth. The filtrate is evaporated and 375 ml of 2 N hydrobromic acid is added. The resulting solution is cooled in an ice-bath to 0°-5° C. Sodium nitrite (15.2 g, 0.22 mol) in 50 ml of water is added while stirring. The latter solution is added slowly to a cold (0°-5° C.) stirring freshly prepared solution of cuprous bromide (150 g, 0.105 mol) in 230 ml of 49% hydrobromic acid. The reaction is stirred at room temperature for 2 hr and the precipitate is collected by filtration. The precipitate is washed with water and dried to obtain 4-bromo-2-carboxyphenylacetic acid (53 g), mp 210°-213° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Müjde - 2010 - open.metu.edu.tr
Due to the wide range of physiological activities, heterocycles containing nitrogen and oxygen have always attracted the interest of chemists. The objective of this research is to develop …
Number of citations: 3 open.metu.edu.tr
F Manoni, U Farid, C Trujillo, SJ Connon - Organic & Biomolecular …, 2017 - pubs.rsc.org
The first examples of asymmetric Tamura cycloaddition reactions involving singly activated alkenes are reported. Homophthalic anhydride reacts with α-methyl nitrosytrenes in the …
Number of citations: 33 pubs.rsc.org
Y Zhou, Q Che, W Zhang, H Li, X Wei, X Liu… - Polymer …, 2023 - pubs.rsc.org
Isoquinoline-1,3-dione (IQD) is a novel electron-withdrawing building block. However, its polymer derivatives have been rarely constructed and studied. Herein, we report a series of …
Number of citations: 0 pubs.rsc.org
Ç Dengiz - 2011 - open.metu.edu.tr
Pyrazoles, isoindolinones, benzodizepinones and dihydroquinolinones are very important heterocycles for their biological properties. Many pharmaceutical agents include these units …
Number of citations: 0 open.metu.edu.tr
AA Kılıklı - 2010 - open.metu.edu.tr
Synthesizing nitrogen containing heterocyclic compounds is one of the leading research areas throughout the organic chemistry due to their significant activities on biological systems. …
Number of citations: 2 open.metu.edu.tr
MK Deliömeroğlu, S Özcan, M Balcı - 2010 - open.metu.edu.tr
We hereby report a major revision of the synthetic methodology for construction of the dibenzochromenone skeleton. Homophthalic acid derivatives were reacted with thionylchloride/…
Number of citations: 15 open.metu.edu.tr
S ÖZCAN, Z Ekmekci, B MÜJDE… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
New fused tetrazolone derivatives were synthesized using homophthalic and maleic anhydrides. Treatment of anhydrides with trimethylsilyl azide opened the lactone rings and formed …
Number of citations: 2 journals.tubitak.gov.tr

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